1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C36H44N4. It is a tetrabenzylated derivative of cyclam, known for its ability to act as a fluoride receptor in its solid state
Mechanism of Action
Target of Action
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a tetrabenzylated derivative of cyclam . It primarily targets fluoride ions, behaving as a fluoride receptor in its solid state .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other ions could potentially affect its ability to act as a fluoride receptor. It is stored under nitrogen and protected from light to maintain its stability .
Preparation Methods
The synthesis of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane typically involves the reaction of cyclam with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with benzyl groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete substitution .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound in high purity. The product is usually purified by recrystallization or column chromatography to achieve a purity of over 97% .
Chemical Reactions Analysis
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to the formation of the parent cyclam compound.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane include:
Cyclam: The parent compound, which lacks the benzyl groups, is also used as a ligand in coordination chemistry.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic compound used in medical imaging and radiolabeling.
The uniqueness of this compound lies in its tetrabenzyl substitution, which enhances its ability to act as a fluoride receptor and form stable metal complexes, distinguishing it from its analogs .
Properties
IUPAC Name |
1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOJKUWHCFFUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330261 | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18084-64-5 | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18084-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane interact with metal ions, and what are the structural implications?
A1: this compound (TBCD) acts as a macrocyclic ligand, meaning it can bind to metal ions through its four nitrogen atoms. [, ] This forms a stable complex with a cavity size suitable for accommodating various transition metals. The benzyl groups on the TBCD structure can influence the geometry of the resulting complex, leading to distortions from ideal geometries like square planar or tetrahedral. [, ] For example, in a study involving a Co(II) complex, TBCD coordinated to the metal center in a tetradentate fashion, resulting in a distorted square pyramidal geometry. []
Q2: What spectroscopic techniques are commonly used to characterize complexes containing this compound?
A2: Several spectroscopic techniques are employed to characterize TBCD-containing complexes. X-ray crystallography can reveal the solid-state structure, including bond lengths and angles. [, ] Electron paramagnetic resonance (EPR) spectroscopy provides information about the electronic structure and coordination environment of paramagnetic metal centers. [] Resonance Raman (rRaman) spectroscopy can identify specific functional groups, such as metal-oxo bonds, within the complex. [] Additionally, X-ray absorption spectroscopy (XAS) techniques, including Extended X-ray Absorption Fine Structure (EXAFS), can probe the local coordination environment and oxidation state of the metal center. []
Q3: Has this compound been utilized in material science applications?
A3: Yes, TBCD's ability to strongly bind to metal ions makes it valuable in material science. For instance, it has been successfully incorporated into magnetic nanoparticles. [] Specifically, TBCD-modified Fe3O4 nanoparticles were developed for magnetic solid-phase extraction (MSPE) of polycyclic aromatic hydrocarbons (PAHs) from environmental water samples. [] The benzyl groups of TBCD facilitated strong π-π stacking interactions with the PAHs, enabling efficient and selective extraction. []
Q4: Have there been any computational studies on this compound-containing complexes?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to develop structural models and understand the electronic properties of TBCD-containing complexes. [] For example, DFT calculations were used to elucidate the hydrogen bonding interactions and the resulting polarization of Co-oxo bonds in a Co(IV)-oxo complex with a protonated TBCD ligand. [] These calculations provided insights into the complex's reactivity in hydrogen and oxygen atom transfer reactions. []
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